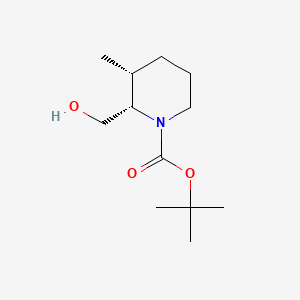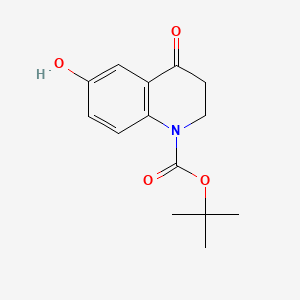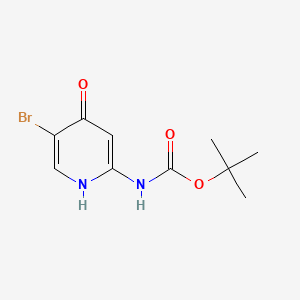
rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis (also known as rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis) is an organic compound with a molecular formula of C10H19NO3. It is a colorless and odorless crystalline solid that is soluble in water and other organic solvents. Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis is a chiral molecule, meaning it has two distinct stereoisomers (the cis and trans isomers). The cis isomer is the more stable of the two and is the one most often used in research and laboratory experiments.
作用機序
The mechanism of action of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis is not fully understood. However, it is believed that the hydroxymethyl group of the compound is responsible for its biological activity. The hydroxymethyl group can act as a hydrogen bond acceptor, allowing it to interact with other molecules and affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis are not yet fully understood. However, some studies have shown that the compound has anti-inflammatory, antifungal, and anti-cancer properties. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
The advantages of using rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a chiral molecule, which makes it useful for the synthesis of optically active compounds. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
The future directions for research on rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis include further investigation into its biochemical and physiological effects, as well as its potential applications in medicine and other fields. Further research is also needed to better understand its mechanism of action and to optimize its synthesis. Additionally, more research is needed to explore its potential use as an intermediate in the synthesis of other organic compounds. Finally, further research is needed to explore the potential use of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis as a chiral building block in asymmetric catalysis.
合成法
Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of an acid catalyst to react a piperidine-1-carboxylate with a hydroxymethyl group to produce the cis isomer of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. Enzymatic synthesis involves the use of an enzyme, such as a lipase, to catalyze the reaction of a piperidine-1-carboxylate with a hydroxymethyl group to produce the cis isomer of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate.
科学的研究の応用
Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis has a wide range of applications in scientific research. It is used as a chiral building block in organic synthesis and as a starting material for the synthesis of other organic compounds. Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis has also been used in the synthesis of pharmaceuticals, including antifungal agents and anti-inflammatory agents. It has also been used in the synthesis of optically active compounds for use in asymmetric catalysis.
特性
IUPAC Name |
tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-6-5-7-13(10(9)8-14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUGKWKDZXNTB-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN([C@@H]1CO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2,2,2-trichloro-1-(4-chloro-6-fluoro-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605933.png)
![2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B6605937.png)
![4-chloro-N-[2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605943.png)

![tert-butyl 7-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.0,1,5]decane-3-carboxylate](/img/structure/B6605964.png)

![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)


